molecular formula C11H16O4 B15471200 Dimethyl 2,6-dimethylideneheptanedioate CAS No. 42028-68-2

Dimethyl 2,6-dimethylideneheptanedioate

Cat. No.: B15471200
CAS No.: 42028-68-2
M. Wt: 212.24 g/mol
InChI Key: DPKHBZDGJHJGQX-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethylideneheptanedioate is a synthetic organic compound characterized by a heptanedioate backbone with two methylidene groups at the 2 and 6 positions, esterified with methyl groups. For example, 2,6-dimethyl-3,5-heptanedione has a molecular formula of C₉H₁₆O₂ and a molecular weight of 156.22 g/mol, suggesting similarities in hydrocarbon chain length and functional group arrangement .

The methylidene groups in this compound likely confer reactivity, such as susceptibility to polymerization or participation in Michael addition reactions, a feature observed in DMF due to its α,β-unsaturated ester structure . Applications may span pharmaceuticals, polymers, or specialty chemicals, though specific data on this compound remains sparse.

Properties

CAS No.

42028-68-2

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

dimethyl 2,6-dimethylideneheptanedioate

InChI

InChI=1S/C11H16O4/c1-8(10(12)14-3)6-5-7-9(2)11(13)15-4/h1-2,5-7H2,3-4H3

InChI Key

DPKHBZDGJHJGQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)CCCC(=C)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares dimethyl 2,6-dimethylideneheptanedioate with structurally related compounds:

Property This compound Dimethyl Fumarate (DMF) 2,6-Dimethyl-3,5-heptanedione
Molecular Formula C₁₁H₁₆O₄ (inferred) C₅H₈O₄ C₉H₁₆O₂
Molecular Weight (g/mol) ~212.24 (calculated) 144.13 156.22
Functional Groups Methyl esters, methylidene groups α,β-unsaturated diester Diketone
CAS Registry Number Not available 624-49-7 18362-64-6
Key Structural Features Conjugated diene system, ester groups Conjugated double bond, ester groups Two ketone groups at 3,5 positions

Sources :

  • Reactivity : DMF’s α,β-unsaturated ester structure enables nucleophilic addition and antioxidant activity via Nrf2 pathway activation . This compound’s methylidene groups may similarly participate in cycloaddition or polymerization reactions.
  • Stability: Unlike DMF, which is stable under standard conditions, diketones like 2,6-dimethyl-3,5-heptanedione may exhibit keto-enol tautomerism, affecting reactivity .

Dimethyl Fumarate (DMF) :

  • Medical Use: FDA-approved for relapsing-remitting multiple sclerosis (MS). Reduces annual relapse rates by 50% and achieves No Evidence of Disease Activity (NEDA) in 79.9% of patients .
  • Mechanism : Activates Nrf2 antioxidant pathways and promotes Th2 immune responses .

This compound :

  • Potential applications in polymer synthesis (e.g., crosslinking agents) or as intermediates in organic synthesis. No direct pharmacological data is available.

2,6-Dimethyl-3,5-heptanedione :

  • Likely used in flavor/fragrance industries or as a ligand in coordination chemistry. No therapeutic applications reported .

Sources :

  • Analogous diketones (e.g., 2,6-dimethyl-3,5-heptanedione) show low ecological toxicity but lack comprehensive toxicological data .

Q & A

Q. How can machine learning (ML) enhance predictive modeling of the compound’s bioactivity or material properties?

  • Methodological Answer : Train ML models (e.g., random forest, neural networks) on datasets combining structural descriptors (e.g., logP, polar surface area) with experimental outcomes (e.g., thermal stability). Feature importance analysis identifies dominant physicochemical drivers .

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